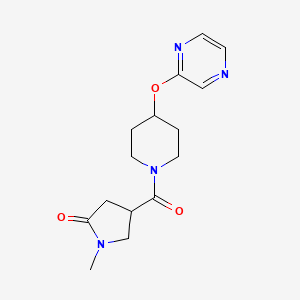![molecular formula C18H21N5O2 B2444998 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol CAS No. 2380035-04-9](/img/structure/B2444998.png)
6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SCH 58261, and it belongs to the class of adenosine A2A receptor antagonists.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves the inhibition of adenosine A2A receptors. Adenosine is a neuromodulator that plays a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Adenosine A2A receptors are highly expressed in the striatum, which is a brain region that plays a critical role in the regulation of motor function and motivation. The inhibition of adenosine A2A receptors by 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol leads to an increase in dopamine release in the striatum, which is associated with improved motor function and reduced symptoms of Parkinson's disease.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol are mainly related to its mechanism of action. This compound has been shown to improve motor function and reduce symptoms of Parkinson's disease in animal models. It has also been shown to have potential therapeutic applications for the treatment of other neurological and psychiatric disorders, such as Huntington's disease, schizophrenia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol in lab experiments include its potent adenosine A2A receptor antagonism, which makes it a useful tool for studying the role of adenosine in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol. One potential direction is the development of more potent and selective adenosine A2A receptor antagonists for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential therapeutic applications of this compound in other disease models, such as Alzheimer's disease and traumatic brain injury. Additionally, the role of adenosine A2A receptors in various physiological and pathological processes, such as sleep regulation and inflammation, could be further elucidated using this compound.
Méthodes De Synthèse
The synthesis of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves several steps. The first step is the synthesis of the intermediate compound 6-methoxy-1-naphthol. This is achieved by reacting 6-methoxy-2-naphthol with sodium hydride in dimethylformamide. The second step is the synthesis of the key intermediate compound 6-methoxy-1-[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-one. This is achieved by reacting 6-methoxy-1-naphthol with 9-methyladenine in the presence of sodium hydride and dimethylformamide. The final step is the reduction of the intermediate compound with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
The scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol has focused on its potential therapeutic applications. This compound is a potent adenosine A2A receptor antagonist, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
6-methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-23-11-22-15-16(20-10-21-17(15)23)19-9-18(24)7-3-4-12-8-13(25-2)5-6-14(12)18/h5-6,8,10-11,24H,3-4,7,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKBKFQQSFZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCCC4=C3C=CC(=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid](/img/structure/B2444921.png)




![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)

![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)
![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2444936.png)
